molecular formula C15H22N2O B1353508 Eserethole CAS No. 469-23-8

Eserethole

Cat. No. B1353508
CAS RN: 469-23-8
M. Wt: 246.35 g/mol
InChI Key: KQWOEHQIZVGMMT-CABCVRRESA-N
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Description

Eserethole is a compound that was synthesized by Percy Lavon Julian, a pioneering chemist . It’s an intermediate compound in the synthetic pathway of other compounds . Eserethole is also used in the preparation of bisnorcymerine and its acid salt .


Synthesis Analysis

Eserethole can be synthesized from 1,3-dimethyl-5-hydroxy-oxindole . The process involves acylation, reaction with chloroacetonitrile, hydrolysis, ethoxylation with ethyl halides or sulfate, cyclization, and methylation . Another process involves the preparation of (-)-eserethole from mixtures of (-) and (+)-eserethole .


Molecular Structure Analysis

The molecular formula of Eserethole is C15H22N2O . Its molecular weight is 246.35 g/mol . The IUPAC name for Eserethole is (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo [2,3-b]indole.


Chemical Reactions Analysis

The synthesis of Eserethole involves several chemical reactions including acylation, reaction with chloroacetonitrile, hydrolysis, ethoxylation, cyclization, and methylation . The specific mechanisms of these reactions are not detailed in the available sources.


Physical And Chemical Properties Analysis

Eserethole is a red to dark red semi-solid . It is sparingly soluble in chloroform and slightly soluble in ethanol . It is stored at -20°C under an inert atmosphere .

Scientific Research Applications

Synthesis of Alkaloids

Eserethole has been a key focus in the synthesis of alkaloids, particularly those found in the Calabar bean. Research highlights include the total synthesis of (-)-eserethole, which is significant for the formal synthesis of naturally occurring Calabar bean alkaloids such as (-)-physostigmine, (-)-physovenine, and (-)-geneserine (Node et al., 1996).

Historical and Chemical Importance

The history and chemical identity of eserethole have been subjects of significant research interest. A notable instance was the public disagreement between chemists Percy Julian and Robert Robinson about the identity of eserethole, an intermediate for synthesizing the alkaloid physostigmine. This dispute highlighted important questions about chemical identification and synthesis pathways (Ault, 2008).

Neurotoxic Alkaloid Synthesis

Eserethole has been utilized in the synthesis of neurotoxic physostigmine alkaloid. A study described a concise synthesis process using an intramolecular cycloaddition reaction, demonstrating the synthetic versatility and significance of eserethole in producing complex alkaloid structures (Smith & Livinghouse, 1985).

properties

IUPAC Name

(3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-5-18-11-6-7-13-12(10-11)15(2)8-9-16(3)14(15)17(13)4/h6-7,10,14H,5,8-9H2,1-4H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWOEHQIZVGMMT-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135279
Record name (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eserethole

CAS RN

469-23-8
Record name (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=469-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eserethol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESERETHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP09BY41GA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
A Ault - Journal of Chemical Education, 2008 - ACS Publications
… Julian prepared a sample of eserethole that was identical to the eserethole that could be derived from naturally occurring physostigmine. We know that this eserethole is one member of …
Number of citations: 7 pubs.acs.org
PL Julian, J Pikl - Journal of the American Chemical Society, 1935 - ACS Publications
… as d,leserethole is not the substance, and that we are describing for the first time the real d,Z-eserethole. Indeed, this conclusion finds strong support in the reactions of eserethole with …
Number of citations: 72 pubs.acs.org
FE King, M Liguori, R Robinson - Journal of the Chemical Society …, 1933 - pubs.rsc.org
… The stages leading to eserethole are described in a preliminary manner in the preceding … on the older process and renders d2-eserethole a relatively easily accessible base. …
Number of citations: 4 pubs.rsc.org
FE King, M Liguori, R Robinson - Journal of the Chemical Society …, 1934 - pubs.rsc.org
… our findings in respect of dl-eserethole and corresponding derivatives ; we are furthermore … As we experienced such difficulty in the resolution of dl-eserethole, we turned to the case of …
Number of citations: 4 pubs.rsc.org
PL Julian, J Pikl - Journal of the American Chemical Society, 1935 - ACS Publications
… of eserethole of natural origin, yielded perfectly analogous results, we expressed the belief that our product was the real d,/-eserethole … proved conclusively by synthesis of /-eserethole, …
Number of citations: 122 pubs.acs.org
FE King, R Robinson, H Suginome - Journal of the Chemical Society …, 1933 - pubs.rsc.org
… of preliminary experiments on the resolution of synthetic eserethole. An account of this work is … of dl-eserethole as may be required to bring the enterprise to a successful conclusion. …
Number of citations: 6 pubs.rsc.org
E Stedman, G Barger - Journal of the Chemical Society, Transactions, 1925 - pubs.rsc.org
… in a yield of 66% by distillation of eserethole methiodide. This established the position of the … ,ive completeness with which eserethole methiodide is degraded into physostigmol ethyl …
Number of citations: 114 pubs.rsc.org
FE King, R Robinson - Journal of the Chemical Society (Resumed), 1935 - pubs.rsc.org
… Unfortunately the eserethole metho-salts cannot be thermally … now find that the related eserethole salt behaves in a similar manner, … Eserethole metho-salts are much more smoothly de-…
Number of citations: 5 pubs.rsc.org
M NODE, X HAO, K NISHIDE, K FUJI - Chemical and pharmaceutical …, 1996 - jstage.jst.go.jp
… A total synthesis of (—)-eserethole (2) has been accomplished using the Diels—Alder … The synthesis of optically pure (—)—eserethole (2) constitutes a formal synthesis of naturally …
Number of citations: 45 www.jstage.jst.go.jp
E Coxworth - The Alkaloids: Chemistry and Physiology, 1965 - Elsevier
… The hydrochloride of XIX, when heated with methyl iodide, was converted into dl-eserethole. Kobayashi (34) was able to resolve the dl-eserethole and proved that the ( -)eserethole was …
Number of citations: 18 www.sciencedirect.com

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